2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(4-sulfanylphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-sulfanylphenyl)propanoic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(4-sulfanylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the Boc group.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(4-sulfanylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-sulfanylphenyl)propanoic acid involves its interaction with various molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-ethynylphenyl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-3-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(4-sulfanylphenyl)propanoic acid is unique due to the presence of the sulfanyl group, which can undergo specific chemical transformations not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C14H19NO4S |
---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)8-9-4-6-10(20)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
HTJUIVWAFJEXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.